(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1704063-74-0
VCID: VC2732841
InChI: InChI=1S/C9H12BFO3/c1-2-14-6-7-3-8(10(12)13)5-9(11)4-7/h3-5,12-13H,2,6H2,1H3
SMILES: B(C1=CC(=CC(=C1)F)COCC)(O)O
Molecular Formula: C9H12BFO3
Molecular Weight: 198 g/mol

(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid

CAS No.: 1704063-74-0

Cat. No.: VC2732841

Molecular Formula: C9H12BFO3

Molecular Weight: 198 g/mol

* For research use only. Not for human or veterinary use.

(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid - 1704063-74-0

Specification

CAS No. 1704063-74-0
Molecular Formula C9H12BFO3
Molecular Weight 198 g/mol
IUPAC Name [3-(ethoxymethyl)-5-fluorophenyl]boronic acid
Standard InChI InChI=1S/C9H12BFO3/c1-2-14-6-7-3-8(10(12)13)5-9(11)4-7/h3-5,12-13H,2,6H2,1H3
Standard InChI Key BYKKJGUAJCCDTC-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1)F)COCC)(O)O
Canonical SMILES B(C1=CC(=CC(=C1)F)COCC)(O)O

Introduction

ParameterInformation
CAS Number1704063-74-0
Molecular FormulaC₉H₁₂BFO₃
Molecular Weight198.00 g/mol
IUPAC Name[3-(ethoxymethyl)-5-fluorophenyl]boronic acid
InChIInChI=1S/C9H12BFO3/c1-2-14-6-7-3-8(10(12)13)5-9(11)4-7/h3-5,12-13H,2,6H2,1H3
InChIKeyBYKKJGUAJCCDTC-UHFFFAOYSA-N
SMILESB(C1=CC(=CC(=C1)F)COCC)(O)O

The compound's chemical structure features a benzene ring substituted with a fluorine atom at the 5-position, an ethoxymethyl group at the 3-position, and a boronic acid group. This unique combination of functional groups contributes to its specialized applications in synthetic chemistry.

Chemical Properties and Structural Characteristics

Physical Properties

The physical properties of (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid influence its behavior in various chemical reactions and applications. Table 2 summarizes the key physical properties of this compound.

Table 2: Physical and Chemical Properties

PropertyValue
AppearanceWhite to pale yellow crystalline powder
Molecular Weight198.00 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Topological Polar Surface Area49.7 Ų
Heavy Atom Count14
Complexity168

Structural Features

The compound's structure includes several key functional groups that determine its reactivity and potential applications:

  • The boronic acid group (-B(OH)₂) at position 1 serves as a reactive site for various coupling reactions, particularly Suzuki coupling.

  • The fluorine atom at position 5 provides enhanced stability and modifies the electronic properties of the aromatic ring.

  • The ethoxymethyl group at position 3 contributes to the compound's solubility profile and serves as a potential site for further functionalization.

These structural elements collectively contribute to the compound's utility in organic synthesis and pharmaceutical development.

ConcentrationVolume Required for Different Weights
1 mg
1 mM5.0505 mL
5 mM1.0101 mL
10 mM0.5051 mL

Research Applications

(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid has diverse applications in chemical research, particularly in the fields of pharmaceutical development, organic synthesis, and materials science.

Pharmaceutical Development

In pharmaceutical research, this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. While we don't have specific information about the applications of (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid itself, similar fluorinated boronic acid compounds are known for:

  • Functioning as intermediates in the development of anti-cancer agents

  • Forming stable complexes with biomolecules, making them valuable in drug development pipelines

  • Potential antimicrobial applications, similar to other fluorinated boronic acid derivatives

Organic Synthesis Applications

The compound's primary value in organic chemistry stems from its utility in carbon-carbon bond formation reactions:

  • Suzuki coupling reactions: The boronic acid functionality enables efficient cross-coupling with aryl halides to form biaryl systems, which are common structural motifs in pharmaceuticals and agrochemicals.

  • The compound facilitates the creation of complex organic molecules used in agrochemicals and materials science applications.

  • The presence of the fluorine substituent can enhance the photophysical properties of resulting compounds .

Bioconjugation and Material Science

Beyond traditional synthetic applications, fluorinated boronic acids like (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid have potential in:

  • Bioconjugation techniques: The boronic acid functionality allows for selective binding to diols, making it useful in developing drug delivery systems and targeted therapies.

  • Development of fluorescent probes: The fluorine substitution enhances photophysical properties, making derivatives potentially suitable for biological imaging applications.

  • Material science research: These compounds can modify surface properties and enhance material performance in polymers and nanomaterials .

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